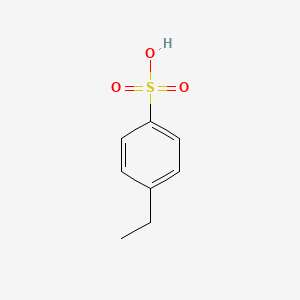

4-Ethylbenzenesulfonic acid

Cat. No. B7799602

Key on ui cas rn:

57352-34-8

M. Wt: 186.23 g/mol

InChI Key: BRIXOPDYGQCZFO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07129290B2

Procedure details

See also U.S. Pat. No. 5,808,108. In a 500 mL RB flask equipped with a reflux condenser, a stirrer and a Dean Stark trap, 1,3-butanediol (20.0 g, 0.22 mol), and toluene (350 mL) were added. After placing under nitrogen the resulting solution was heated to reflux for two h to remove water from the mixture. The solution was cooled to RT and 4-ethylbenzenesulfonic acid (0.35 g) and tetraethylorthocarbonate (21.3 g, 0.11 mol) were added. The solution was heated to reflux and the azeotropic mixture collected; The reaction was refluxed until the temperature of the distillated reached 110° C. (boiling point of pure toluene). The collected azeotropic mixture was measured and weighed and then poured into brine and the organic phase was separated, which indicated ˜22 mL of ethanol was collected. TLC analysis indicated that the reaction was complete by the disappearance of the diol and the appearance of the product at Rf=0.59 (silica gel, EtOAc/hexanes (3/2). The reaction was cooled to RT and triethylamine (2.5 mL) added. The toluene was removed at reduced pressure (rotovap) and the resulting liquid dried under vacuum. Vacuum distillation afforded four fractions of the desired product as a water white clear liquid boiling, bp: 70–75° C. at 40 Pa. Fractions 1 and 2 were slightly impure and were combined to give 5.715 g and fractions 3 and 4 were very pure and were combined to give 10.046 g. Overall yield: 15.761 g (75.66%). 13C NMR indicated the product to be a mixture of isomers.

Identifiers

|

REACTION_CXSMILES

|

C(O)CC(O)C.C(C1C=CC(S(O)(=O)=O)=CC=1)C.[CH2:19]([O:21][C:22]([O:29][CH2:30][CH3:31])([O:26][CH2:27][CH3:28])[O:23][CH2:24][CH3:25])[CH3:20]>C1(C)C=CC=CC=1>[CH3:31][CH:30]1[CH2:28][CH2:27][O:26][C:22]2([O:23][CH2:24][CH2:25][CH:19]([CH3:20])[O:21]2)[O:29]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

20 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(C)O)O

|

|

Name

|

|

|

Quantity

|

350 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

0.35 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)C1=CC=C(C=C1)S(=O)(=O)O

|

|

Name

|

|

|

Quantity

|

21.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(OCC)(OCC)OCC

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a 500 mL RB flask equipped with a reflux condenser, a stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux for two h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove water from the mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the azeotropic mixture collected

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction was refluxed until the temperature of the

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

distillated reached 110° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

poured into brine

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the organic phase was separated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was collected

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction was cooled to RT

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

triethylamine (2.5 mL) added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The toluene was removed at reduced pressure (rotovap)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the resulting liquid dried under vacuum

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Vacuum distillation

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1OC2(OCC1)OC(CCO2)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |